molecular formula C18H25N5S2 B609019 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine CAS No. 1271738-62-5

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

Cat. No. B609019
CAS RN: 1271738-62-5
M. Wt: 375.553
InChI Key: SRQYLNYQAPCPIR-UHFFFAOYSA-N
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Description

MI-2 is an inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins (IC50 = 446 nM). It binds to menin (Kd = 158 nM) and inhibits the menin interaction with the MLL fusion protein MLL-AF9 in HEK293 cells without affecting protein levels of menin or MLL-AF9. MI-2 inhibits the growth of mouse bone marrow cells (BMCs) expressing the Hoxa9 transformation-dependent MLL-AF9 (GI50 = 5 μM). It also inhibits the growth of MV4, KOPN-8, ML-2, and MonoMac6 MLL cells expressing MLL fusion proteins (GI50s = 9.5, 7.2, 8.7, and 18 μM, respectively), as well as induces hematopoietic differentiation.
MI-2 is a Menin-MLL Inhibitor with IC50 value of 0.45 μM.

Scientific Research Applications

Antiproliferative Effects

A study conducted by Mallesha et al. (2012) in the field of antiproliferative activities demonstrated that derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which are structurally related to 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, exhibited significant antiproliferative effects against human cancer cell lines. This indicates potential applications in cancer research and treatment (Mallesha et al., 2012).

Synthesis of Novel Compounds

Abu‐Hashem et al. (2020) and Xu et al. (2014) explored the synthesis of novel compounds involving thiazole and pyrimidine structures, similar to the chemical . These studies highlight the ongoing research in synthesizing new chemical entities with potential biological activities, including antimicrobial and anticancer properties (Abu‐Hashem et al., 2020); (Xu et al., 2014).

Antimicrobial Activity

Yurttaş et al. (2016) investigated dithiocarbamate derivatives bearing thiazole rings, which are structurally related to the compound , for their antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microorganisms (Yurttaş et al., 2016).

Molecular Structure Studies

Anthal et al. (2018) conducted a study on the molecular structure of compounds including piperazine and pyrimidine rings, similar to the chemical structure . Understanding the molecular structure is essential for predicting and rationalizing the biological activities of these compounds (Anthal et al., 2018).

Receptor Affinity and Selectivity

Squarcialupi et al. (2017) explored the role of piperazin-1-yl moieties on the affinity and selectivity profiles of adenosine receptors. This study is relevant for understanding how modifications in chemical structures, like the addition of a piperazine ring, can affect the interaction with biological targets, which is crucial in drug design (Squarcialupi et al., 2017).

properties

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQYLNYQAPCPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716734
Record name 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

CAS RN

1271738-62-5
Record name 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine
Reactant of Route 4
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine
Reactant of Route 6
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

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